molecular formula C6H10Cl2Pd2 B078185 Allylpalladium chloride dimer CAS No. 12012-95-2

Allylpalladium chloride dimer

Cat. No. B078185
CAS RN: 12012-95-2
M. Wt: 365.9 g/mol
InChI Key: PENAXHPKEVTBLF-UHFFFAOYSA-L
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Description

Allylpalladium (II) chloride dimer is a yellow powder with the formula [(η3-C3H5)PdCl]2 . This compound is an important catalyst used in organic synthesis and is one of the most widely used transition metal allyl complexes .


Synthesis Analysis

The compound is prepared by purging carbon monoxide through a methanolic aqueous solution of palladium (II) chloride, sodium chloride, and allyl chloride . The reaction can be represented as follows:

Scientific Research Applications

Catalyst in Heck Reaction

Allylpalladium chloride dimer is used as an important catalyst in the Heck reaction . The Heck reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction, which is widely used in organic synthesis for the construction of carbon-carbon bonds .

Synthesis of α-Aryl Carbonyl Compounds

This compound is used to synthesize α-aryl carbonyl compounds by coupling reaction between aldehydes and aryl halides . This process is crucial in the synthesis of various organic compounds, including pharmaceuticals and materials .

Preparation of Arylthiophene Derivatives

Allylpalladium chloride dimer is used in the preparation of various arylthiophene derivatives by cross-coupling reaction with aryl halides via C-H functionalization . Arylthiophenes are important building blocks in organic electronics due to their unique electronic properties .

Silylation of Organobromides

It can be used as a catalyst for the silylation of organobromides . Silylation is a process that introduces a silicon-containing group into an organic compound, which can be used to protect reactive functional groups during chemical synthesis .

5. Precatalyst for Asymmetric and Cross-Coupling Catalysis Allylpalladium chloride dimer acts as a precatalyst for asymmetric and cross-coupling catalysis . Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, while cross-coupling reactions are widely used in the formation of carbon-carbon bonds .

Reaction with Cyclopentadienyl Anion

APC reacts with sources of cyclopentadienyl anion to give the corresponding 18e − complex cyclopentadienyl allyl palladium . This reaction is important in the field of organometallic chemistry .

Mechanism of Action

Target of Action

Allylpalladium chloride dimer (APC) is a chemical compound with the formula [(η3-C3H5)PdCl]2 . This yellow air-stable compound is an important catalyst used in organic synthesis . It is one of the most widely used transition metal allyl complexes .

Mode of Action

The reactivity for APC can follow three pathways :

Biochemical Pathways

APC is employed as a catalyst in the Heck reaction . It also participates as a catalyst in the tandem nucleophilic allylation-alkoxyallylation reaction of the alkynylaldehydes with allyl chloride and allyltributylstannane .

Pharmacokinetics

It’s worth noting that apc is insoluble in water but soluble in other solvents such as chloroform, benzene, acetone, and methanol .

Result of Action

The result of APC’s action is the facilitation of various organic reactions. For example, it catalyzes the Heck reaction and the tandem nucleophilic allylation-alkoxyallylation reaction of the alkynylaldehydes .

Action Environment

APC is sensitive to air and humidity . Its storage conditions require a well-ventilated, low-temperature, and dry environment . It’s also worth noting that thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

chloropalladium(1+);prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENAXHPKEVTBLF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allylpalladium chloride dimer

CAS RN

12012-95-2
Record name Di-μ-chlorobis(η3-2-propenyl)dipalladium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12012-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palladium chloride, allyl- (Dimer)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012012952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
Allylpalladium chloride dimer
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Allylpalladium chloride dimer
Reactant of Route 5
Allylpalladium chloride dimer
Reactant of Route 6
Allylpalladium chloride dimer

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